molecular formula C25H39NO2Si B8107033 (R)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL

(R)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL

Cat. No.: B8107033
M. Wt: 413.7 g/mol
InChI Key: ZOQBUEWQTGYMOU-XMMPIXPASA-N
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Description

®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and a dibenzylamino functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Amino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction, often using dibenzylamine and a suitable leaving group.

    Chiral Center Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the dibenzylamino group to a primary amine.

    Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using reagents like TBAF (Tetrabutylammonium fluoride) for deprotection.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of free hydroxyl compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The tert-butyldimethylsilyl group is commonly used to protect hydroxyl groups during multi-step synthesis.

Biology and Medicine

    Drug Development: Potential use in the synthesis of chiral drugs or drug intermediates.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Material Science:

    Catalysis: Used in the development of chiral catalysts for asymmetric synthesis.

Mechanism of Action

The mechanism of action for ®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL would depend on its specific application. In drug development, it could interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The tert-butyldimethylsilyl group can protect reactive hydroxyl groups, allowing selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Hydroxy-2-(dibenzylamino)pentan-1-OL: Lacks the tert-butyldimethylsilyl protecting group.

    ®-5-((Trimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL: Uses a different silyl protecting group.

Uniqueness

    Protecting Group: The tert-butyldimethylsilyl group provides unique steric and electronic properties compared to other silyl protecting groups.

    Chirality: The specific ®-configuration can lead to different biological activities and reactivities compared to the (S)-configuration or racemic mixtures.

Properties

IUPAC Name

(2R)-5-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-18-12-17-24(21-27)26(19-22-13-8-6-9-14-22)20-23-15-10-7-11-16-23/h6-11,13-16,24,27H,12,17-21H2,1-5H3/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQBUEWQTGYMOU-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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